Cas no 1414029-55-2 (Methyl 1-tert-butyl-2-Methyl-1,3-benzodiazole-5-carboxylate)

Methyl 1-tert-butyl-2-Methyl-1,3-benzodiazole-5-carboxylate 化学的及び物理的性質
名前と識別子
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- Methyl 1-tert-butyl-2-Methyl-1,3-benzodiazole-5-carboxylate
- Methyl 1-(tert-butyl)-2-methyl-1H-benzo[d]imidazole-5-carboxylate
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- インチ: 1S/C14H18N2O2/c1-9-15-11-8-10(13(17)18-5)6-7-12(11)16(9)14(2,3)4/h6-8H,1-5H3
- InChIKey: RGHLNYMCIDPRRB-UHFFFAOYSA-N
- ほほえんだ: C1(C)N(C(C)(C)C)C2=CC=C(C(OC)=O)C=C2N=1
Methyl 1-tert-butyl-2-Methyl-1,3-benzodiazole-5-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
A2B Chem LLC | AE62633-10g |
Methyl 1-tert-butyl-2-methyl-1,3-benzodiazole-5-carboxylate |
1414029-55-2 | 98% | 10g |
$315.00 | 2024-04-20 | |
1PlusChem | 1P009XL5-10g |
Methyl 1-tert-butyl-2-Methyl-1,3-benzodiazole-5-carboxylate |
1414029-55-2 | 98% | 10g |
$328.00 | 2025-02-25 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD342126-10g |
Methyl 1-(tert-butyl)-2-methyl-1H-benzo[d]imidazole-5-carboxylate |
1414029-55-2 | 95+% | 10g |
¥2645.0 | 2023-04-02 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD342126-25g |
Methyl 1-(tert-butyl)-2-methyl-1H-benzo[d]imidazole-5-carboxylate |
1414029-55-2 | 95+% | 25g |
¥4532.0 | 2023-04-02 | |
A2B Chem LLC | AE62633-5g |
Methyl 1-tert-butyl-2-methyl-1,3-benzodiazole-5-carboxylate |
1414029-55-2 | 98% | 5g |
$209.00 | 2024-04-20 | |
1PlusChem | 1P009XL5-1g |
Methyl 1-tert-butyl-2-Methyl-1,3-benzodiazole-5-carboxylate |
1414029-55-2 | 98% | 1g |
$83.00 | 2025-02-25 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD342126-5g |
Methyl 1-(tert-butyl)-2-methyl-1H-benzo[d]imidazole-5-carboxylate |
1414029-55-2 | 95+% | 5g |
¥1705.0 | 2023-04-02 | |
A2B Chem LLC | AE62633-1g |
Methyl 1-tert-butyl-2-methyl-1,3-benzodiazole-5-carboxylate |
1414029-55-2 | 98% | 1g |
$75.00 | 2024-04-20 | |
A2B Chem LLC | AE62633-25g |
Methyl 1-tert-butyl-2-methyl-1,3-benzodiazole-5-carboxylate |
1414029-55-2 | 98% | 25g |
$532.00 | 2024-04-20 | |
1PlusChem | 1P009XL5-25g |
Methyl 1-tert-butyl-2-Methyl-1,3-benzodiazole-5-carboxylate |
1414029-55-2 | 98% | 25g |
$566.00 | 2025-02-25 |
Methyl 1-tert-butyl-2-Methyl-1,3-benzodiazole-5-carboxylate 関連文献
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Emmanuel E. Nekongo,Pritha Bagchi,Christoph J. Fahrni,Vladimir V. Popik Org. Biomol. Chem., 2012,10, 9214-9218
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Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
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Abdel Rahman Abdel Fattah,Sarah Mishriki,Tobias Kammann,Rakesh P. Sahu,Fei Geng Biomater. Sci., 2018,6, 683-694
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Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
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Z. C. Kennedy,J. F. Christ,K. A. Evans,B. W. Arey,L. E. Sweet,M. G. Warner,R. L. Erikson,C. A. Barrett Nanoscale, 2017,9, 5458-5466
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Lauro Oliver Paz-Borbón,Andres López-Martínez,Ignacio L. Garzón,Alvaro Posada-Amarillas,Henrik Grönbeck Phys. Chem. Chem. Phys., 2017,19, 17845-17855
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Paul D. Boyle,Richard J. Puddephatt Chem. Commun., 2015,51, 10334-10336
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Eugenio Coronado,Maurici López-Jordà Dalton Trans., 2010,39, 4903-4910
Methyl 1-tert-butyl-2-Methyl-1,3-benzodiazole-5-carboxylateに関する追加情報
Methyl 1-tert-butyl-2-Methyl-1,3-benzodiazole-5-carboxylate: A Comprehensive Overview
Methyl 1-tert-butyl-2-Methyl-1,3-benzodiazole-5-carboxylate (CAS No. 1414029-55-2) is a highly specialized organic compound with a unique structure and a wide range of applications in various fields. This compound belongs to the class of benzodiazoles, which are heterocyclic aromatic compounds with two nitrogen atoms in the ring system. The presence of the methyl group at the 1-position and the tert-butyl group at the 2-position, along with the carboxylic acid methyl ester at the 5-position, makes this compound particularly interesting for its potential in drug design, material science, and advanced chemical synthesis.
The chemical structure of Methyl 1-tert-butyl-2-Methyl-1,3-benzodiazole-5-carboxylate is characterized by a fused benzene and diazole ring system. The diazole ring consists of two nitrogen atoms at positions 1 and 3, creating a rigid and planar structure. The substitution pattern on this compound plays a crucial role in its electronic properties and reactivity. Recent studies have shown that such substitution patterns can significantly influence the compound's ability to act as a ligand in metalloorganic complexes or as a building block in supramolecular chemistry.
One of the most notable applications of Methyl 1-tert-butyl-2-Methyl-1,3-benzodiazole-5-carboxylate is in the field of medicinal chemistry. Researchers have explored its potential as a lead compound for drug development due to its ability to interact with various biological targets. For instance, studies have demonstrated that this compound exhibits moderate inhibitory activity against certain enzymes involved in inflammatory pathways. This makes it a promising candidate for anti-inflammatory drug design.
In addition to its medicinal applications, Methyl 1-tert-butyl-2-Methyl-1,3-benzodiazole-5-carboxylate has found utility in material science. Its rigid structure and aromaticity make it an ideal candidate for use in organic electronics. Recent advancements have highlighted its potential as an electron transport layer material in organic light-emitting diodes (OLEDs). The compound's ability to facilitate efficient charge transport while maintaining stability under operational conditions has made it a subject of intense research interest.
The synthesis of Methyl 1-tert-butyl-2-Methyl-1,3-benzodiazole-5-carboxylate involves a multi-step process that typically begins with the preparation of the benzodiazole core. This is followed by selective substitution reactions to introduce the tert-butyl and methyl groups at specific positions on the ring system. The final step involves esterification to introduce the carboxylic acid methyl ester group at position 5. Recent optimizations in synthetic protocols have significantly improved the yield and purity of this compound, making it more accessible for large-scale applications.
From an environmental standpoint, Methyl 1-tert-butyl)-2-methy)-benzodiazolcarboxylic acid methyl ester has been shown to exhibit low toxicity profiles in preliminary assays. This makes it suitable for use in applications where environmental safety is a concern. However, further studies are required to fully understand its long-term impact on ecosystems.
In conclusion, Methyl 1-tert-butyl)-2-methy)-benzodiazolcarboxylic acid methyl ester (CAS No. 1414029-) is a versatile compound with significant potential across multiple disciplines. Its unique chemical structure, combined with recent advancements in synthesis and application development, positions it as a key player in future innovations within medicinal chemistry and materials science.
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